2-O-甲基-α-D-N-乙酰神经酰胺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

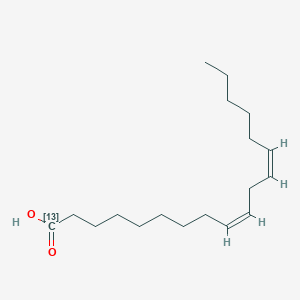

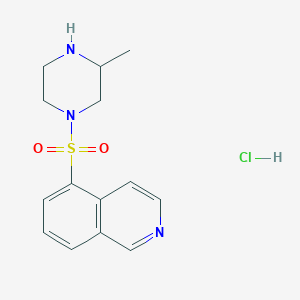

The synthesis of 2-O-Methyl-alpha-D-N-acetylneuraminic acid and its derivatives involves complex chemical reactions. One approach to synthesizing N-acetylneuraminic acid derivatives includes starting from common materials like the methyl ester of N-acetylneuraminic acid β-methyl ketoside, leading to various derivatives through reactions with thiophosgene, p-cresol, benzoyl chloride, and acetic anhydride/pyridine (Schreiner, Christian, & Zbiral, 1990). Another method involves glycosyl samarium(III) intermediates for the diastereocontrolled synthesis of carbon glycosides of N-acetylneuraminic acid (Vlahov, Vlahova, & Linhardt, 1997).

Molecular Structure Analysis

The molecular structure and conformation of α-Neu5Ac, a precursor to 2-O-Methyl-alpha-D-N-acetylneuraminic acid, can be elucidated through molecular dynamics (MD) simulation and quantum mechanical (QM) calculations. These studies reveal the three-dimensional structure and conformation in biological environments, emphasizing the significance of water-mediated hydrogen bonds in stabilizing the molecule (Priyadarzini, Subashini, Selvin, & Veluraja, 2012).

Chemical Reactions and Properties

The chemical reactivity and transformations of N-acetylneuraminic acid derivatives involve various chemical agents and conditions, leading to a range of products with differing properties. These reactions are crucial for the synthesis of specific derivatives and understanding the molecule's chemical behavior (Schreiner, Christian, & Zbiral, 1990).

科学研究应用

生物医学意义和潜在应用

2-O-甲基-α-D-N-乙酰神经酰胺酸,由于其对唾液酸的结构修饰,可能在生物医学研究中具有重要意义,特别是在理解细胞表面糖蛋白和糖脂互作方面。这些相互作用在各种生物过程中至关重要,包括细胞识别、信号传导和免疫应答。在科学研究的背景下,与唾液酸结构相关的化合物,如N-乙酰半胱氨酸及其衍生物,已显示出在治疗精神障碍方面的潜力,表明修饰的唾液酸具有广泛的治疗潜力 (Dean, Giorlando, & Berk, 2011)。

在神经保护中的作用

对色氨酸代谢产物及其对中枢神经系统疾病的影响的研究表明,影响神经递质系统的化合物可能具有潜在的神经保护作用。鉴于生物膜和神经组织中唾液酸衍生物的结构和功能多样性,2-O-甲基-α-D-N-乙酰神经酰胺酸可能通过调节神经递质受体或影响糖蛋白介导的细胞过程,为神经保护策略做出贡献 (Vámos, Párdutz, Klivényi, Toldi, & Vécsei, 2009)。

毒理学和安全性见解

了解化学化合物的毒理学特性和安全性对于它们在科学研究中的应用至关重要。重点研究各种化学物质的环境和健康影响,包括与2-O-甲基-α-D-N-乙酰神经酰胺酸结构相似或相关的化合物,可以为这些化合物的安全处理、潜在治疗用途和与这些化合物相关的环境风险提供宝贵见解 (Cohen, Arnold, Eldan, Lewis, & Beck, 2006)。

环境影响和降解

化学化合物的环境命运、降解途径和生态影响,包括除草剂和杀虫剂,是研究的关键领域,可以提供关于2-O-甲基-α-D-N-乙酰神经酰胺酸的生物降解性和环境持久性的见解。这种知识对于评估释放这类化合物的环境影响至关重要,无论是通过制药废物、实验室研究还是生物技术应用 (Islam, Wang, Farooq, Khan, Xu, Zhu, Zhao, Muños, Li, & Zhou, 2017)。

安全和危害

- Safety : 2-O-Methyl-Neu5Ac is generally considered safe for laboratory use.

- Hazards : No significant hazards reported.

未来方向

Research on 2-O-Methyl-Neu5Ac continues to explore its biological functions, potential therapeutic applications, and interactions with other molecules. Investigating its role in disease processes and developing synthetic analogs may lead to novel drug candidates.

1: PubChem Compound Summary

2: Sigma-Aldrich: 2-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid

3: Sigma-Aldrich: 2-O-Methyl-α-D-N-acetylneuraminic acid

4: Chemsrc: 2-O-Methyl-Alpha-D-N-acetylneuraminic Acid

属性

IUPAC Name |

(2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRVVFURCKKXOD-KESNGRBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420675 |

Source

|

| Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

CAS RN |

50930-22-8 |

Source

|

| Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)

![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13599.png)

![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)